Methyl 2-cyano-6-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

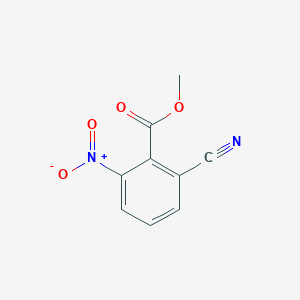

Methyl 2-cyano-6-nitrobenzoate is an organic compound with the molecular formula C9H6N2O4. It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyano-6-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl benzoate followed by the introduction of a cyano group. The nitration process typically uses a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring. The cyano group can then be introduced through a substitution reaction using a suitable cyanating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-6-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium cyanide or other cyanating agents.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

Reduction: Methyl 2-amino-6-nitrobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2-cyano-6-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-cyano-6-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cyano-6-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

- Methyl 2-cyano-3-nitrobenzoate

- Methyl 2-methyl-6-nitrobenzoate

- Methyl 2-nitrobenzoate

Comparison: Methyl 2-cyano-6-nitrobenzoate is unique due to the specific positioning of the cyano and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 2-cyano-6-nitrobenzoate, and what challenges arise during multi-step synthesis?

- Methodological Answer : Multi-step syntheses for nitroaromatic esters often involve sequential nitration, cyanation, and esterification. For example, analogous compounds like methyl 4,5-dimethoxy-2-nitrobenzoate require 11 steps with low yields (2–5%), highlighting challenges such as intermediate instability and competing side reactions . To improve yield, optimize reaction conditions (e.g., temperature control, catalyst selection) and employ techniques like column chromatography for intermediate purification.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, protocols for structurally similar nitroaromatic esters (e.g., methyl 2-nitrobenzoate) recommend:

- Use of personal protective equipment (PPE), including gloves and goggles.

- Immediate decontamination of exposed skin with water and removal of contaminated clothing .

- Engineering controls (e.g., fume hoods) to mitigate inhalation risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Fourier Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy are critical for identifying functional groups (e.g., nitro, cyano, ester). For example, FTIR analysis of methyl 2-bromo-5-methoxybenzoate confirmed C=O stretching at ~1700 cm⁻¹ and nitro symmetric/asymmetric vibrations at ~1520/1350 cm⁻¹ . Nuclear Magnetic Resonance (NMR) (¹H/¹³C) can resolve substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight.

Properties

IUPAC Name |

methyl 2-cyano-6-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJSGTAEVVKZMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.